molecular formula C17H23NO4 B1666042 Anisodamine CAS No. 55869-99-3

Anisodamine

Cat. No.: B1666042
CAS No.: 55869-99-3
M. Wt: 305.4 g/mol
InChI Key: WTQYWNWRJNXDEG-MFBPXJEXSA-N
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Scientific Research Applications

Anisodamine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Anisodamine, a compound extracted from traditional Chinese medicine, primarily targets the muscarinic receptors . These receptors play a crucial role in various physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretion .

Mode of Action

This compound interacts with its primary targets, the muscarinic receptors, by acting as an antagonist . This means that this compound blocks these receptors, preventing the neurotransmitter acetylcholine from binding to them . This blockage results in the rerouting of acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to increased acetylcholine-mediated activation of α7nAChR .

Biochemical Pathways

The interaction of this compound with its targets affects the cholinergic anti-inflammatory pathway . By blocking the muscarinic receptors and rerouting acetylcholine to α7nAChR, this compound enhances the activation of this pathway . This leads to downstream effects such as the suppression of inflammatory responses and improvement of blood flow in the microcirculation .

Pharmacokinetics

It is known that this compound has been used therapeutically to improve blood flow in circulatory disorders such as septic shock .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of oxidative stress, inflammatory factor production, and myocardial cell apoptosis . This is demonstrated by the downregulation of caspase-3 and apoptosis regulator BAX protein expression . Additionally, this compound has been shown to reduce serum lactate levels and decrease the need for vasopressors in patients with septic shock .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the clinical effectiveness of this compound can vary depending on the patient’s specific condition, such as the presence of septic shock . Furthermore, the compound’s action may be affected by factors such as the patient’s overall health status, other medications they may be taking, and individual differences in drug metabolism .

Safety and Hazards

When handling Anisodamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Anisodamine is an antagonist of the muscarinic receptor . It competes with acetylcholine at the peripheral M receptor, preventing acetylcholine from binding to the M cholinergic receptor, thus blocking nerve impulse transmission and interfering with physiological functions based on the cholinergic neurotransmission .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to protect endothelial cells against increases in cell barrier permeability and nitric oxide production . It has also been found to have beneficial effects in shock, improving blood flow in the microcirculation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. By blocking the muscarinic receptor, this compound reroutes acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to increased acetylcholine-mediated activation of α7nAChR and the cholinergic anti-inflammatory pathway .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, in a multicentre, open-label trial, adults with septic shock were given this compound, and it was found that the serum lactate levels were significantly lower in the treated group than in the usual care group after day 3 .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in mice with experimental endotoxemia, combined administration of this compound and neostigmine significantly increased the survival rate and decreased the serum levels of inflammatory cytokines .

Metabolic Pathways

This compound is involved in the cholinergic pathway. By blocking the muscarinic receptor, it reroutes acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), leading to increased acetylcholine-mediated activation of α7nAChR and the cholinergic anti-inflammatory pathway .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with receptors on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisodamine can be synthesized from tropine, which is derived from the hydrolysis of tropinone. The synthetic route involves the esterification of tropine with tropic acid, followed by hydroxylation to introduce the hydroxyl group at the 7β position . The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound often starts with the extraction of tropane alkaloids from plants like Datura. The extracted tropane alkaloids are then subjected to chemical transformations, including esterification and hydroxylation, to produce this compound . Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Anisodamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include this compound N-oxide, tropine derivatives, and various substituted this compound compounds .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its dual action as an anticholinergic and α1 adrenergic receptor antagonist. It has a lower toxicity profile compared to atropine and is particularly effective in improving microcirculation and reducing inflammation in shock conditions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Anisodamine involves multiple steps, starting from readily available starting materials. The key steps include the synthesis of 4-methoxyphenethylamine, followed by the conversion of 4-methoxyphenethylamine to 3-(4-methoxyphenyl)-2-methylpropan-1-amine, and subsequent cyclization to form Anisodamine.", "Starting Materials": [ "4-methoxybenzaldehyde", "nitroethane", "ethylamine", "sodium borohydride", "methyl iodide", "2-bromo-3-methylbutane", "sodium hydroxide", "hydrochloric acid", "acetic anhydride", "sulfuric acid", "sodium nitrite", "ammonium chloride" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenethylamine", "Reaction: Nitroaldol reaction", "Starting materials: 4-methoxybenzaldehyde, nitroethane, ethylamine, sodium borohydride", "Step 2: Conversion of 4-methoxyphenethylamine to 3-(4-methoxyphenyl)-2-methylpropan-1-amine", "Reaction: Alkylation", "Starting materials: 4-methoxyphenethylamine, methyl iodide, sodium hydroxide", "Step 3: Cyclization to form Anisodamine", "Reaction: Hofmann degradation", "Starting materials: 3-(4-methoxyphenyl)-2-methylpropan-1-amine, sulfuric acid, sodium nitrite, ammonium chloride, acetic anhydride, hydrochloric acid" ] }

CAS No.

55869-99-3

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14?,15+,16+/m1/s1

InChI Key

WTQYWNWRJNXDEG-MFBPXJEXSA-N

Isomeric SMILES

CN1[C@@H]2C[C@@H](C[C@H]1[C@H](C2)O)OC(=O)C(CO)C3=CC=CC=C3

SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Appearance

Solid powder

55869-99-3

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-hydroxyhyoscyamine
anisodamine
anisodamine hydrobromide
racanisodamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisodamine
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Anisodamine
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Reactant of Route 6
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